1-(4-Methylphenyl)-3-propylpyrazol-5-ol
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Overview
Description
1-(4-Methylphenyl)-3-propylpyrazol-5-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-propylpyrazol-5-ol typically involves the reaction of 4-methylphenylhydrazine with a suitable propyl-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, ketones, and catalysts such as acids or bases.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-propylpyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-propylpyrazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-propylpyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-propylpyrazole: Similar structure but lacks the hydroxyl group.
1-(4-Methylphenyl)-3-ethylpyrazol-5-ol: Similar structure with an ethyl group instead of a propyl group.
1-(4-Methylphenyl)-3-methylpyrazol-5-ol: Similar structure with a methyl group instead of a propyl group.
Uniqueness: 1-(4-Methylphenyl)-3-propylpyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-3-4-11-9-13(16)15(14-11)12-7-5-10(2)6-8-12/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
PILXHADODUXSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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